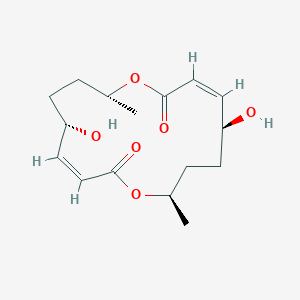
1D-myo-inositol 4-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-inositol 4-phosphate(2-) is dianion of 1D-myo-inositol 4-phosphate. It has a role as a human metabolite. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 4-phosphate.
Scientific Research Applications
Role in Plant Growth and Phytate Content
Stability and Binding Affinity in Cellular Messaging
In cellular signaling, specifically concerning cancer prevention and therapy, 1D-myo-inositol phosphates act as second messengers. However, their rapid metabolism by phosphatases and kinases complicates the attribution of specific pharmacological activities. Stable analogs of myo-inositol 4,5-bisphosphate and 1D-myo-Inositol 1,4,5-trisphosphate were developed to resist dephosphorylation, making them useful for understanding the mechanisms of inositol phosphate actions in cell signaling (Liu et al., 2008).
Enantioselective Enzymatic Desymmetrization
The enzyme Thermomyces lanuginosus lipase (TL-IM) effectively catalyzed the enantioselective enzymatic desymmetrization of 4,6-di-O-benzyl-myo-inositol, a derivative of myo-inositol. This process, critical in the production of inositol phosphates, achieved excellent yield and enantiomeric excess for the precursor of inositol phosphates (Vasconcelos et al., 2014).
Multifaceted Role in Eukaryotic Cells
Myo-inositol-1,2,3,4,5,6-hexakisphosphate (Ins P(6)) is a crucial form of phosphorus in plant seeds and tissues. Its diverse roles in eukaryotic cells include phosphate and mineral storage, ATP regeneration, RNA export, DNA repair, and serving as an antioxidant. This compound and its derivatives are fundamental components of cellular housekeeping and signaling processes (Raboy, 2003).
properties
Product Name |
1D-myo-inositol 4-phosphate(2-) |
|---|---|
Molecular Formula |
C6H11O9P-2 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-GFWFORPUSA-L |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



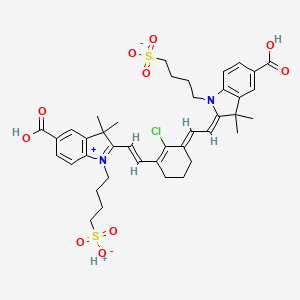

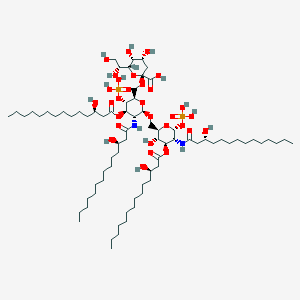


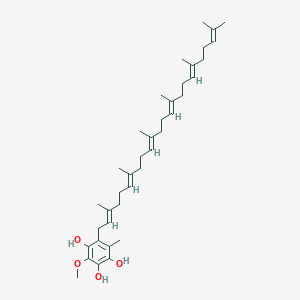
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)

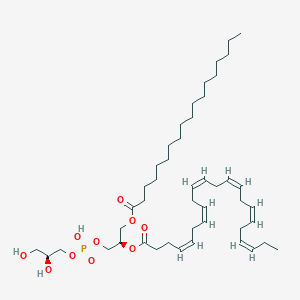
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
